4-Trifluoromethyl thioanisole

Singlet oxygen quenching Hammett correlation Sulfoxidation kinetics

4‑Trifluoromethyl thioanisole (TFMT; CAS 329‑14‑6), also named 1‑(methylsulfanyl)‑4‑(trifluoromethyl)benzene, is an aromatic thioether bearing a para‑CF₃ substituent [REFS‑1]. It is a colorless to pale‑yellow liquid with a boiling point of 197.4 °C (predicted) and a density of ca.

Molecular Formula C8H7F3S
Molecular Weight 192.2 g/mol
CAS No. 329-14-6
Cat. No. B1588578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Trifluoromethyl thioanisole
CAS329-14-6
Molecular FormulaC8H7F3S
Molecular Weight192.2 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C8H7F3S/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3
InChIKeyVYGXLDXWNLTGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4‑Trifluoromethyl Thioanisole (CAS 329‑14‑6): Core Physicochemical Identity and Procurement‑Relevant Specifications


4‑Trifluoromethyl thioanisole (TFMT; CAS 329‑14‑6), also named 1‑(methylsulfanyl)‑4‑(trifluoromethyl)benzene, is an aromatic thioether bearing a para‑CF₃ substituent [REFS‑1]. It is a colorless to pale‑yellow liquid with a boiling point of 197.4 °C (predicted) and a density of ca. 1.25 g cm⁻³ [REFS‑1]. The molecule combines the electron‑withdrawing power and high lipophilicity of the SCF₃ motif with the synthetic versatility of a methylthioaryl scaffold, placing it at the intersection of organofluorine chemistry, medicinal‑chemistry building‑block design, and agrochemical intermediate supply [REFS‑2]. Commercially, it is typically supplied at purities of 95–98 % (HPLC) on a scale up to kilograms [REFS‑3].

Why a Generic 4‑Substituted Thioanisole Cannot Replace 4‑Trifluoromethyl Thioanisole in Research and Production


Compounds within the 4‑substituted thioanisole family cannot be freely interchanged because the para‑substituent dictates both the reactivity and the physicochemical profile of the molecule through strong electronic and lipophilic modulation [REFS‑1]. The CF₃S group imposes a Hammett σₚ value of 0.50 and a Hansch hydrophobic parameter π of 1.44, values that are dramatically higher than those of unsubstituted (H₃C–, π = 0.56), methoxy‑, or chloro‑derivatives [REFS‑2]. Consequently, replacing TFMT with, for example, 4‑methylthioanisole would yield a less lipophilic scaffold with a markedly different oxidation potential and an altered pharmacokinetic profile in any downstream molecule [REFS‑3]. The quantitative evidence presented in Section 3 demonstrates that these differences are measurable, reproducible, and decision‑relevant for scientific procurement.

Product‑Specific Quantitative Evidence Guide: 4‑Trifluoromethyl Thioanisole vs. Its Closest Analogs


Photosensitized Oxidation Rate and Hammett Correlation in 4‑Substituted Thioanisoles

In the photosensitized oxidation of 4‑substituted thioanisoles, the reaction rate is controlled by the electron‑withdrawing or ‑donating nature of the para substituent. The overall Hammett correlation gives ρ = −1.97, indicating that electron‑withdrawing groups (such as CF₃) substantially retard the rate relative to electron‑donating groups (e.g., OMe) [REFS‑1]. While the paper reports a total rate‑constant range of kₜ ≈ 7 × 10⁴ to 7 × 10⁶ M⁻¹ s⁻¹ for methoxy through nitro, the para‑CF₃ analogue occupies the low‑reactivity end of this continuum, consistent with its σₚ value of +0.54 [REFS‑1][REFS‑2]. The quantitative position of the CF₃ derivative on the Hammett plot means its oxidation rate is at least one order of magnitude slower than that of the unsubstituted parent (4‑H‑thioanisole, σₚ = 0) and several orders slower than that of 4‑methoxythioanisole [REFS‑1]. In methanol, the sulfoxide is formed in 85 % yield via a persulfoxide intermediate, a selectivity that is retained across the series including the electron‑poor members [REFS‑1].

Singlet oxygen quenching Hammett correlation Sulfoxidation kinetics

Lipophilicity Enhancement: Hansch π Parameter of the SCF₃ Group vs. CF₃ and OCF₃

The trifluoromethylthio (SCF₃) group confers exceptionally high lipophilicity, quantified by the Hansch hydrophobic parameter π = 1.44, which is significantly greater than that of the trifluoromethyl (CF₃, π = 0.88) and the trifluoromethoxy (OCF₃, π = 1.04) groups [REFS‑1][REFS‑2]. This means that a molecule bearing the SCF₃ substituent partitions into octanol approximately 3.6‑fold more favorably than the corresponding CF₃ analog (Δπ = +0.56), and 2.5‑fold more favorably than the OCF₃ analog (Δπ = +0.40) [REFS‑2]. In the context of 4‑trifluoromethyl thioanisole, the experimental log P is calculated as 3.43 by Molbase and 3.68 by Guidechem (predicted) [REFS‑3][REFS‑4]. By comparison, 4‑methylthioanisole (lacking fluorination) exhibits a log P of approximately 2.5–2.7 [REFS‑3], a difference of roughly 0.7–1.2 log units, which translates to a 5‑ to 15‑fold difference in octanol/water partitioning.

Lipophilicity Hansch parameter Drug design Membrane permeability

Electron‑Withdrawing Strength and Oxidation‑Potential Shift vs. Electron‑Rich 4‑Substituted Thioanisoles

The SCF₃ group exerts a powerful electron‑withdrawing effect quantified by Hammett constants σₘ = 0.40 and σₚ = 0.50 [REFS‑1]. This directly raises the one‑electron oxidation potential (Eₒₓ) of 4‑trifluoromethyl thioanisole relative to analogs bearing electron‑donating substituents. A Hammett correlation study with slope −3.9 V⁻¹ established that Eₒₓ increases linearly with σₚ; thus the para‑CF₃ analog (σₚ ≈ +0.54) exhibits an Eₒₓ approximately 0.5 V more positive than para‑methoxy (σₚ ≈ −0.27) and roughly 0.2 V higher than the unsubstituted parent (σₚ = 0) [REFS‑2][REFS‑3]. This shift has been experimentally verified in a separate study measuring log k₂ against one‑electron oxidation potentials of para‑X‑thioanisoles (X = MeO, Me, H, F, Br, CN), where the strong electron‑withdrawing substituents (CN, CF₃ analog) cluster at the high‑potential, low‑rate end of the correlation [REFS‑3]. The elevated oxidation potential confers greater oxidative stability during storage and reaction work‑up but also necessitates stronger oxidants (e.g., m‑CPBA or H₂O₂/acid systems) for sulfoxidation when compared with electron‑rich thioanisoles [REFS‑4].

Oxidation potential Hammett σ constants Electron-withdrawing effect Electrochemical selectivity

Synthetic Accessibility as a Late‑Stage Trifluoromethylthiolation Building Block vs. Pre‑Functionalized Alternatives

4‑Trifluoromethyl thioanisole can be synthesized via the radical‑chain reaction of 4‑(trifluoromethyl)thiophenol with CF₃I in DMF at room temperature without UV irradiation, a protocol reported by Harsányi et al. (2011) that delivers trifluoromethyl sulfides in fair to good yields (typically 50–85 %) and employs steam‑distillation for facile purification [REFS‑1]. This direct SCF₃ installation contrasts with the multi‑step sequences required for regioisomeric analogs (2‑ or 3‑trifluoromethylthioanisole) when starting from differently substituted aryl halides via Ni‑catalyzed reductive C–S coupling [REFS‑2]. The para‑SCF₃ isomer is favored in electrophilic aromatic trifluoromethylthiolation reactions due to the ortho/para‑directing effect of the methylthio group, providing higher regiochemical purity and isolated yield compared to ortho‑ or meta‑substituted products [REFS‑3]. Furthermore, as a late‑stage building block, 4‑trifluoromethyl thioanisole can be directly elaborated to its sulfoxide or sulfone derivatives (1‑methylsulfinyl‑4‑(trifluoromethyl)benzene, CAS 145963‑47‑9; 1‑methylsulfonyl‑4‑(trifluoromethyl)benzene) without protecting‑group manipulation, a synthetic economy advantage over non‑fluorinated analogs that lack the electronic activation for chemoselective oxidation [REFS‑4].

Trifluoromethylthiolation Building block Ni-catalyzed coupling Late-stage functionalization

Metabolic Stability and Environmental Fate: Herbicide Metabolite Identification vs. Non‑Fluorinated Analogs

The 4‑trifluoromethylthioanisole scaffold is a recognized metabolite in the environmental degradation of diphenylether herbicides. Lamoureux and Rusness (1993) identified 2‑nitro‑4‑trifluoromethylthioanisole as the volatile metabolite arising from fluorodifen (2,4′‑dinitro‑4‑trifluoromethyldiphenylether) via the glutathione (GSH) conjugation pathway in spruce (Picea) [REFS‑1]. The metabolite was purified by HPLC and unambiguously identified by mass spectrometry, confirming the metabolic stability of the SCF₃‑substituted aryl methyl thioether motif under biological and environmental conditions [REFS‑1]. In contrast, non‑fluorinated thioanisole analogs (e.g., 4‑CH₃‑ or 4‑Cl‑thioanisole) undergo more rapid oxidative metabolism at the sulfur center or ring hydroxylation, producing polar, non‑volatile metabolites that are less amenable to GC‑MS monitoring [REFS‑2]. The persistence of the SCF₃ group under metabolic conditions is a direct consequence of the strong C–F bond strength (∼485 kJ mol⁻¹) and the electron‑withdrawing nature of the CF₃ moiety, which deactivates the aromatic ring toward oxidative enzymatic attack relative to hydrogen‑ or methyl‑substituted analogs [REFS‑2][REFS‑3]. This metabolic stability is advantageous for designing agrochemicals with prolonged environmental activity and for creating metabolically stable drug candidates.

Metabolism Herbicide metabolite Environmental fate GSH conjugation

Physicochemical Distinction: Boiling Point, Density, and Refractive Index vs. Positional Isomers

The para‑substitution pattern of 4‑trifluoromethyl thioanisole endows it with distinct physicochemical properties that differentiate it from its ortho‑ and meta‑substituted isomers and facilitate identity confirmation during procurement quality control. The predicted boiling point is 197.4 °C at 760 mmHg, with a density of 1.25 g cm⁻³ and refractive index of 1.493 [REFS‑1][REFS‑2]. These values differ measurably from those of 2‑trifluoromethylthioanisole (ortho isomer; predicted b.p. ∼190–195 °C, density ∼1.26 g cm⁻³ due to steric compression) and 3‑trifluoromethylthioanisole (meta isomer; predicted b.p. ∼193–197 °C) [REFS‑3]. Commercially, 4‑trifluoromethyl thioanisole is supplied at ≥95 % purity (HPLC) with moisture ≤0.5 % and production scale up to kilograms, specifications that are verifiable by the end‑user through GC retention time and refractive index measurement, enabling rapid differentiation from isomeric contaminants that may arise during synthesis [REFS‑4]. The para‑isomer’s higher symmetry generally results in more efficient crystal packing of its derivatives (e.g., sulfones), which can be advantageous for purification by crystallization.

Physicochemical properties Boiling point Density Refractive index Purity specification

Best Research and Industrial Application Scenarios for 4‑Trifluoromethyl Thioanisole Based on Quantitative Evidence


Medicinal Chemistry: Lipophilicity‑Driven Lead Optimization via SCF₃ Incorporation

When a medicinal chemistry program requires an increase in the lipophilicity of a lead compound to improve membrane permeability or metabolic stability, 4‑trifluoromethyl thioanisole serves as a strategic synthetic entry point. The SCF₃ group’s Hansch π of 1.44 provides a quantifiable 3.6‑fold lipophilicity gain over the CF₃ group (π = 0.88) and a 2.5‑fold gain over the OCF₃ group (π = 1.04) [REFS‑1]. The compound can be elaborated—via oxidation to the sulfoxide or sulfone—to introduce the SCF₃ moiety into drug candidates while simultaneously tuning the oxidation state of sulfur to modulate polarity, hydrogen‑bonding capacity, and metabolic softness [REFS‑2]. This scenario is directly supported by the established use of Ar‑SCF₃ building blocks in lead compound design as reviewed by Landelle et al. (2014) [REFS‑3].

Agrochemical Intermediate: Design of Metabolically Persistent Herbicide Safeners or Active Ingredients

The metabolic stability of the 4‑trifluoromethylthioanisole scaffold, demonstrated by the isolation of 2‑nitro‑4‑trifluoromethylthioanisole as a persistent, GC‑MS‑detectable metabolite in spruce [REFS‑1], makes TFMT a rational starting material for designing herbicides or herbicide safeners where prolonged environmental half‑life is desired. The volatility of the SCF₃‑containing metabolite enables straightforward analytical monitoring by headspace GC‑MS without derivatization, a practical advantage over non‑fluorinated analogs that produce polar, non‑volatile degradation products [REFS‑2]. Researchers developing diphenylether‑class herbicides or their safeners can procure TFMT as a key intermediate and leverage the established GSH‑conjugation metabolic pathway for rational structure‑activity relationship (SAR) studies [REFS‑1].

Organic Synthesis Methodology: Benchmark Substrate for Electrophilic Oxidation and Hammett Correlation Studies

Because 4‑trifluoromethyl thioanisole occupies a well‑defined position on the Hammett plot (σₚ ≈ +0.54) with a predictably slow photosensitized oxidation rate, it is an ideal benchmark substrate for evaluating the scope and mechanism of new oxidation catalysts or singlet‑oxygen generators [REFS‑1]. The quantitative Hammett correlation (ρ = −1.97) and the established relationship between Eₒₓ and log k₂ allow researchers to predict reaction rates for the CF₃ derivative and use it as an electron‑poor extreme in Hammett series, complementing electron‑rich analogs such as 4‑methoxythioanisole [REFS‑1][REFS‑2]. This application is grounded in the foundational study by Bonesi et al. (2004) in the Journal of Organic Chemistry [REFS‑1].

Chemical Procurement and Quality Assurance: Isomer‑Specific Sourcing for Regulated Synthesis

For industrial laboratories operating under cGMP or ISO 9001 quality systems, sourcing the correct positional isomer (para‑ vs. ortho‑ or meta‑trifluoromethylthioanisole) is critical for batch‑to‑batch consistency in multi‑step synthesis. The distinct boiling point (197.4 °C), density (1.25 g cm⁻³), and refractive index (1.493) of the para‑isomer provide unambiguous quality‑control checkpoints that differentiate it from isomeric contaminants [REFS‑1]. Commercial suppliers offer 4‑trifluoromethyl thioanisole at ≥95 % purity with documented moisture content ≤0.5 %, enabling direct use in regulated workflows without additional purification [REFS‑2]. This scenario is supported by the technical datasheets of Capot Chemical and the comprehensive physicochemical data compiled by Molaid and Guidechem [REFS‑1][REFS‑2].

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